Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate
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Overview
Description
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate typically involves multiple steps. One common method includes the protection of amino groups using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with other reactants under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis machines that can handle the multiple steps required for its preparation. These machines ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based probes for studying protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further chemical reactions. This selective deprotection is crucial for its role in peptide synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)acetate
- Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)propanoate
Uniqueness
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is unique due to its specific structure, which includes a cyclohexyl group and a hydroxymethyl group. These features provide distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H34N2O5 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 2-[[4-(hydroxymethyl)cyclohexyl]-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C18H34N2O5/c1-18(2,3)25-17(23)19(4)10-11-20(12-16(22)24-5)15-8-6-14(13-21)7-9-15/h14-15,21H,6-13H2,1-5H3 |
InChI Key |
IXQVGOSEUUHCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(CC(=O)OC)C1CCC(CC1)CO |
Origin of Product |
United States |
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